molecular formula C14H10BrN5OS B12023272 4-BR-2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol CAS No. 497823-59-3

4-BR-2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B12023272
CAS No.: 497823-59-3
M. Wt: 376.23 g/mol
InChI Key: RGUOIZCGTDDETA-CAOOACKPSA-N
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Description

4-BR-2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that features a bromine atom, a mercapto group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the mercapto group: This can be done through thiolation reactions.

    Final coupling: The final step involves coupling the triazole derivative with a phenol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.

    Reduction: Reduction reactions can target the triazole ring or the pyridinyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution of the bromine atom can yield a variety of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BR-2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring and pyridinyl group could play key roles in binding to the target, while the mercapto group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: Lacks the bromine atom, which might affect its reactivity and binding properties.

    4-BR-2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)aniline: Similar structure but with an aniline group instead of a phenol group, which could influence its chemical properties and applications.

Uniqueness

The presence of the bromine atom in 4-BR-2-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can significantly influence its chemical reactivity and potential applications. Bromine atoms are often used to introduce specific reactivity or to facilitate further functionalization.

Properties

CAS No.

497823-59-3

Molecular Formula

C14H10BrN5OS

Molecular Weight

376.23 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10BrN5OS/c15-10-4-5-12(21)9(7-10)8-17-20-13(18-19-14(20)22)11-3-1-2-6-16-11/h1-8,21H,(H,19,22)/b17-8+

InChI Key

RGUOIZCGTDDETA-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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